molecular formula C17H14F3N5 B5801567 N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine

N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine

Katalognummer B5801567
Molekulargewicht: 345.32 g/mol
InChI-Schlüssel: DRBWNOOKWQXRBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine, commonly known as Mibefradil, is a calcium channel blocker that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.

Wirkmechanismus

Mibefradil works by blocking voltage-gated calcium channels, which are responsible for regulating the influx of calcium ions into cells. By inhibiting these channels, Mibefradil can reduce the contractility of smooth muscle cells, leading to vasodilation and decreased blood pressure. It can also reduce the excitability of cardiac cells, leading to a decrease in heart rate and contractility.
Biochemical and Physiological Effects:
Mibefradil has been shown to have a number of biochemical and physiological effects in various cell types. It can reduce the release of neurotransmitters from neurons, inhibit the growth of cancer cells, and modulate the activity of ion channels in cardiac and smooth muscle cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using Mibefradil in lab experiments is its specificity for calcium channels, which allows for precise control over its effects. However, its potency and potential toxicity can also be a limitation, as high concentrations may cause off-target effects or cell death.

Zukünftige Richtungen

There are several potential future directions for research on Mibefradil. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been suggested as a potential therapy for pulmonary hypertension and other cardiovascular conditions. Additionally, further investigation into its mechanisms of action and potential side effects may help to elucidate its therapeutic potential.

Synthesemethoden

The synthesis of Mibefradil involves the reaction of 2-naphthylguanidine with 4-methyl-6-(trifluoromethyl)-2-pyrimidinylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic steps to yield the final compound.

Wissenschaftliche Forschungsanwendungen

Mibefradil has been studied for its potential therapeutic applications in a variety of medical conditions, including hypertension, angina, and arrhythmias. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential treatment for neurodegenerative diseases.

Eigenschaften

IUPAC Name

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-naphthalen-2-ylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5/c1-10-8-14(17(18,19)20)24-16(22-10)25-15(21)23-13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBWNOOKWQXRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC3=CC=CC=C3C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC3=CC=CC=C3C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-naphthalen-2-ylguanidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.